3-Methoxyfuran

説明

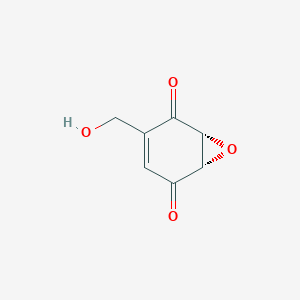

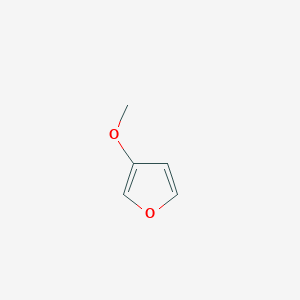

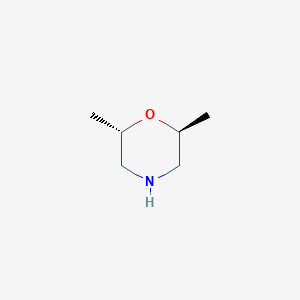

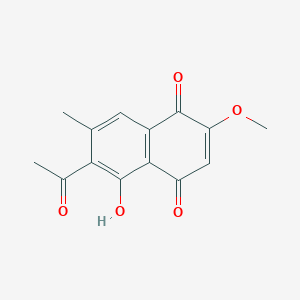

3-Methoxyfuran is a chemical compound that is a derivative of furan, a heterocyclic organic compound. It is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, and a methoxy group attached to the third position of this ring. The presence of the methoxy group can influence the reactivity and physical properties of the furan ring, making 3-methoxyfuran an interesting compound for various chemical syntheses and applications.

Synthesis Analysis

The synthesis of 3-methoxyfuran derivatives can be achieved through different methods. One approach involves the triflic acid-mediated rearrangement of 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones, which can lead to the formation of methoxytropolones and furans under certain conditions . Another method for synthesizing substituted furans, including 3-methoxyfuran derivatives, is the gold-catalyzed reaction of acetal-containing propargylic alcohols with a gold catalyst at room temperature10. Additionally, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles can lead to the formation of cyclopropane derivatives, showcasing the reactivity of the methoxyfuran ring .

Molecular Structure Analysis

The molecular structure of 3-methoxyfuran and its derivatives is crucial for understanding their reactivity and properties. Computational chemistry has been used to analyze the structure and thermochemical properties of 3-methoxyfuran, providing insights into its stability and reaction paths . The methoxy group's position on the furan ring can significantly affect the compound's electronic distribution and reactivity, as seen in various studies.

Chemical Reactions Analysis

3-Methoxyfuran undergoes a variety of chemical reactions, which can be utilized in synthetic chemistry. For instance, cycloadditions of 3-methoxyfuran with mono-activated dienophiles have been shown to yield endo adducts stereoselectively, which can be further transformed into intermediates for the synthesis of complex molecules like avenaciolides . The reaction of 3-methoxyfuran derivatives with nucleophiles can also lead to the formation of cyclopropane bis-lactones, demonstrating the versatility of these compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methoxyfuran are influenced by the methoxy group and the furan ring. Computational studies have provided data on the enthalpies, entropies, and heat capacities of 3-methoxyfuran, which are important for understanding its behavior in different conditions, such as in biofuel synthesis processes . The bond dissociation energies of the furan ring and the methoxy-methyl C-H bonds have been calculated, indicating that the methoxy-methyl site is a favorable target for abstraction and an important site for initial decomposition paths during combustion .

科学的研究の応用

Thermochemical Properties in Biofuel Synthesis : 3-Methoxyfuran is a component in biofuel synthesis processes. Its thermochemical properties, such as enthalpies, entropies, and heat capacities, are significant for understanding the stability, reaction paths, and chemical kinetics in biofuel applications (Hudzik & Bozzelli, 2010).

Cycloadditions in Chemical Synthesis : The compound is used in cycloadditions with mono-activated dienophiles, which is a technique applied in chemical synthesis. This process has been used to create intermediates for the synthesis of various complex molecules (Murai et al., 1981).

Pyrolytic and Oxidative Chemistry : 3-Methoxyfuran exhibits interesting reactivity in pyrolytic and oxidative environments, which is significant for its potential as a biofuel and in the production of platform chemicals (Simmie et al., 2013).

Cyclopropane Derivative Synthesis : It has applications in the formation of cyclopropane derivatives, an important class of compounds in organic synthesis, through reactions with nucleophiles (Fariña et al., 1986).

Halohydrofuran Production : The compound is used in a method to prepare 3-halohydrofurans, which are significant in various chemical syntheses. This method involves hydroxylation/halocyclization of cyclopropyl methanols (Mothe et al., 2011).

Nucleophilic Aromatic Substitution Reactions : It is involved in the nucleophilic aromatic substitution of suitably activated 2-methoxyfurans with Grignard reagents, a key process in the formation of tertiary alcohols or SNAr products (Iesce et al., 2003).

Synthesis of Naphthalenes and other Complex Molecules : 3-Methoxyfuran is utilized in the synthesis of highly functionalized naphthalenes and other complex molecules, which are important in organic chemistry and pharmaceutical applications (Sato et al., 2017).

Reactivity in Catalytic Processes : It is also significant in catalytic processes, such as the Gold catalyzed synthesis of 3-alkoxyfurans, which are important intermediates in organic synthesis (Pennell et al., 2014).

Safety And Hazards

When handling 3-Methoxyfuran, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

特性

IUPAC Name |

3-methoxyfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-6-5-2-3-7-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMAQHURVWNQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507680 | |

| Record name | 3-Methoxyfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxyfuran | |

CAS RN |

3420-57-3 | |

| Record name | 3-Methoxyfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)